rac Nebivolol-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

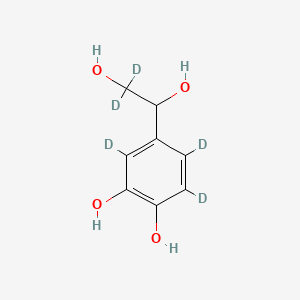

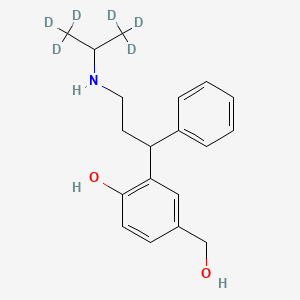

rac Nebivolol-d8 is a labeled β1-adrenergic blocker used primarily for research purposes. It is a deuterated form of Nebivolol, which is a cardioselective beta-blocker used in the treatment of hypertension and chronic heart failure . The compound has a molecular formula of C22H17D8F2NO4 and a molecular weight of 413.48 .

Méthodes De Préparation

The synthesis of rac Nebivolol-d8 involves several steps, including the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the resolution of the resulting epoxides and subsequent reactions with amino alcohols . The process is characterized by high-yield steps and enzymatic resolution of the chroman ester precursor . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

rac Nebivolol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylformamide, iodine, and boric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Applications De Recherche Scientifique

rac Nebivolol-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and pharmacodynamics of beta-blockers, as well as their effects on cardiovascular health . The compound is also used in the development of novel electrochemical sensors for the detection of beta-blockers in biological samples .

Mécanisme D'action

rac Nebivolol-d8 exerts its effects by selectively blocking β1-adrenergic receptors, which leads to a decrease in vascular resistance, an increase in stroke volume and cardiac output, and does not negatively affect left ventricular function . The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via β3 agonism .

Comparaison Avec Des Composés Similaires

rac Nebivolol-d8 is unique compared to other beta-blockers due to its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation . Similar compounds include atenolol, propranolol, and pindolol, but these do not have the same level of selectivity or vasodilatory effects .

Propriétés

IUPAC Name |

2-[[2-hydroxy-2-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethyl]amino]-1-(3,3,4,4-tetradeuterio-6-fluoro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D2,2D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-WYNDGVHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC2=C(C1([2H])[2H])C=C(C=C2)F)C(CNCC(C3C(C(C4=C(O3)C=CC(=C4)F)([2H])[2H])([2H])[2H])O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662142 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219166-00-3 |

Source

|

| Record name | 2,2'-Azanediylbis{1-[6-fluoro(3,3,4,4-~2~H_4_)-3,4-dihydro-2H-1-benzopyran-2-yl]ethan-1-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)